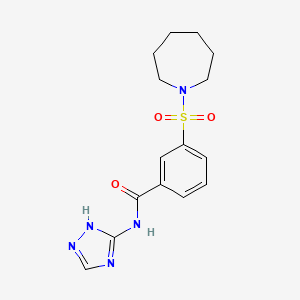

3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide

Description

3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a benzamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to the benzamide core, with a 1,2,4-triazole moiety at the N-position. Its molecular formula is C₁₅H₁₈N₅O₃S, with a molecular weight of 349.4 g/mol . The compound’s structure combines sulfonamide and triazole functionalities, which are often associated with biological activity, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c21-14(18-15-16-11-17-19-15)12-6-5-7-13(10-12)24(22,23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9H2,(H2,16,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSVBFLPNVACGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide, with the CAS number 890611-35-5, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula: C15H19N5O3S

- Molecular Weight: 349.4 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of various triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal growth and have been investigated for antibacterial properties as well.

In Vitro Studies

In vitro assays have demonstrated that triazole compounds can exhibit significant antibacterial activity against a range of pathogens. For instance, a study highlighted that certain triazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The mechanism of action is believed to involve the disruption of cell wall synthesis and interference with nucleic acid synthesis pathways .

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

| Candida albicans | 20 | 100 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound likely binds to enzymes involved in cell wall synthesis or nucleic acid metabolism, leading to impaired growth and viability of the microorganisms.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various target proteins. For example, it has shown promising interactions with enzymes such as dihydropteroate synthase and topoisomerases, which are critical for bacterial survival .

Case Study 1: Antifungal Activity

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited notable antifungal activity against Candida albicans. The research indicated that these compounds could serve as potential therapeutic agents in treating fungal infections resistant to conventional antifungal medications .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on bacterial infections, derivatives of this compound were tested against multidrug-resistant strains. Results showed that certain modifications to the azepane and sulfonamide groups enhanced antibacterial activity significantly compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates structural analogs and their pharmacological or physicochemical properties, highlighting key similarities and differences.

Thiazole- and Triazole-Containing Benzamides

- AB4 and AB5: These compounds (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide and 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea) share a benzamide backbone with thiazole and triazole substituents. Similarity scores to the target compound are 0.500 (AB4) and 0.487 (AB5), indicating moderate structural overlap. AB4 and AB5 demonstrated potent kinase inhibitory activity in preliminary studies .

Chlorinated Derivatives

- 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4H-1,2,4-triazol-3-yl)benzamide: This analog introduces a chlorine atom at the 4-position of the benzamide ring (molecular formula C₁₅H₁₈ClN₅O₃S, molecular weight 383.85 g/mol).

Piperidinyl Sulfonyl Analogs

- 3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide: This compound replaces the azepane ring with a 3,5-dimethylpiperidine group (six-membered ring vs. seven-membered azepane).

Thiophene-Containing Derivatives

- 4-(azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide: This analog substitutes the benzamide’s aryl group with a dichlorothiophene-thiazole system.

Hydrochloride Salts and Thiourea Linkers

- N-(5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl)benzamide hydrochloride: This compound features an ethylamine spacer between the triazole and benzamide, with a hydrochloride salt improving solubility. It is listed with suppliers but lacks reported biological data .

- N-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)carbamothioyl)benzamide : Incorporates a thiourea linker instead of a sulfonamide, with a trifluoromethyl group enhancing metabolic stability. Synthesis yields were low (24–27%), suggesting synthetic challenges .

Research Findings and Implications

- Ring Size Effects : Replacing azepane (7-membered) with piperidine (6-membered) alters conformational flexibility and binding pocket compatibility .

- Halogenation : Chlorine addition increases molecular weight and lipophilicity, which may enhance target binding but reduce aqueous solubility .

- Linker Diversity : Sulfonamide vs. thiourea linkers influence electronic properties and hydrogen-bonding capacity, critical for enzyme inhibition .

- Solubility Optimization : Hydrochloride salts (e.g., ) and polar substituents (e.g., pyridine in ) address solubility challenges common in sulfonamide-triazole hybrids.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves multi-step reactions, including triazole ring formation and sulfonylation. A common approach starts with cyclocondensation of azepane-1-sulfonyl chloride with a triazole precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization can include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .

- Temperature control : Stepwise heating (e.g., 60°C for triazole cyclization, room temperature for sulfonylation) minimizes side reactions .

- Yield improvement : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) can achieve >75% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Key techniques :

- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂N) and triazole proton environments (δ 8.2–8.5 ppm for triazole-H) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 380–400) .

- FT-IR : Peaks at 1150–1200 cm⁻¹ (S=O stretching) and 1550 cm⁻¹ (triazole C=N) .

Q. How can researchers design initial biological activity screens for this compound?

- Screening protocols :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against E. coli and C. albicans with MIC determination .

- Cytotoxicity : Daphnia magna acute toxicity testing (24–48 hr LC₅₀) as a cost-effective preliminary screen .

- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using 4-nitrophenyl acetate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic analysis : The sulfonamide group acts as a leaving group under basic conditions. DFT calculations suggest a two-step process:

Deprotonation of the triazole N-H to form a nucleophilic site.

Attack by nucleophiles (e.g., amines, thiols) at the sulfonyl sulfur, forming stable intermediates (e.g., sulfonic acid derivatives) .

- Experimental validation : Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order kinetics in DMSO/water .

Q. How do structural modifications (e.g., substituent variations on the triazole ring) affect bioactivity?

- Comparative studies :

- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity (MIC reduced by 50% vs. -CH₃) due to increased membrane permeability .

- Bulkier substituents (e.g., cycloheptyl) reduce solubility but improve target binding via hydrophobic interactions .

- Table : Bioactivity vs. Substituents

| Substituent | LogP | MIC (μg/mL) | Cytotoxicity (LC₅₀, μg/mL) |

|---|---|---|---|

| -CH₃ | 2.1 | 32 | >100 |

| -CF₃ | 2.8 | 16 | 75 |

| Cycloheptyl | 3.5 | 8 | 50 |

| Data derived from |

Q. How can contradictory data in solubility and stability studies be resolved?

- Case example : Discrepancies in aqueous solubility (reported 0.5–2.1 mg/mL) may arise from polymorphic forms.

- Resolution strategies :

- XRPD : Identify crystalline vs. amorphous phases .

- Accelerated stability testing : 40°C/75% RH for 4 weeks to assess degradation pathways (HPLC tracking) .

- Recommendation : Standardize solvent systems (e.g., PBS pH 7.4) for reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- In silico approaches :

- Molecular docking (AutoDock Vina): High affinity (-9.2 kcal/mol) for EGFR kinase’s ATP-binding pocket .

- MD simulations : 100 ns trajectories reveal stable hydrogen bonds between sulfonamide and Thr766/Asn771 residues .

- Validation : Correlate docking scores with IC₅₀ values from kinase inhibition assays .

Methodological Guidelines

- Synthetic reproducibility : Always pre-dry solvents (molecular sieves) and monitor reactions via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

- Data interpretation : Use PCA for multivariate analysis of bioactivity datasets to identify dominant structural drivers .

- Ethical screening : Follow OECD 423 guidelines for in vivo testing after Daphnia assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.